molecular formula C22H27NO2 B2941914 1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane CAS No. 1797187-64-4

1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane

Cat. No.: B2941914
CAS No.: 1797187-64-4
M. Wt: 337.463
InChI Key: BYXVNZSPGCZIJO-UHFFFAOYSA-N
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Description

1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane is an organic compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 3,4-dimethylbenzoyl group and a 4-methoxyphenyl group attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-Dimethylbenzoyl Group: This step involves the acylation of the azepane ring using 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the 4-Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylbenzoyl)-3-phenylazepane: Similar structure but lacks the methoxy group.

    1-(3,4-dimethylbenzoyl)-3-(4-hydroxyphenyl)azepane: Similar structure but has a hydroxy group instead of a methoxy group.

    1-(3,4-dimethylbenzoyl)-3-(4-chlorophenyl)azepane: Similar structure but has a chloro group instead of a methoxy group.

Uniqueness

1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane is unique due to the presence of both the 3,4-dimethylbenzoyl and 4-methoxyphenyl groups. These substituents confer specific chemical and physical properties to the compound, making it distinct from other similar compounds.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-16-7-8-19(14-17(16)2)22(24)23-13-5-4-6-20(15-23)18-9-11-21(25-3)12-10-18/h7-12,14,20H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXVNZSPGCZIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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